L-ribulosa

Descripción general

Descripción

L-ribulose is a rare sugar and a precursor for antiviral drugs synthesis . It is an isomer of L-ribose and is an important precursor for other rare sugars and L-nucleoside analogue synthesis .

Synthesis Analysis

L-ribulose is produced from L-ribose by microbial enzymes . The bioconversion method has become a good alternative approach to L-ribulose production compared to complicated chemical synthesis . A study has shown that ribose-5-phosphate isomerase A (OsRpiA) from Ochrobactrum sp. CSL1 was engineered to obtain highly active ribose-5-phosphate isomerase for manufacturing L-ribulose .Molecular Structure Analysis

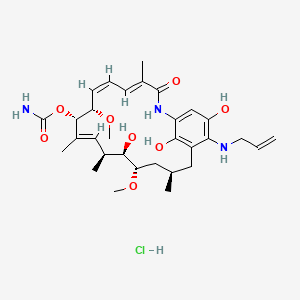

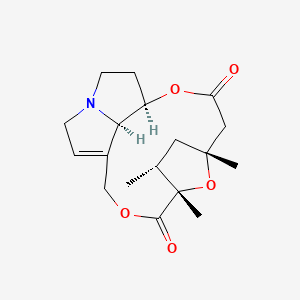

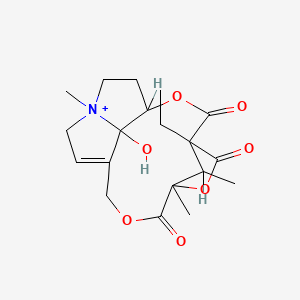

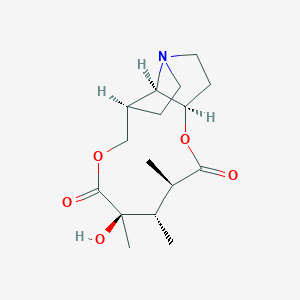

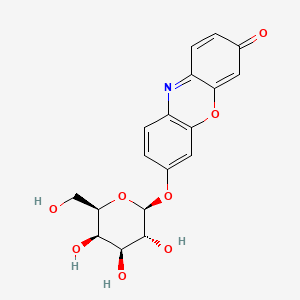

L-ribulose is a key chiral lead molecule for other rare sugars synthesis, especially used as the precursor for the L-ribose . It is systematically named as L-erythro-2-pentulose by IUPAC, with the molecular formula of C5H10O5 .Chemical Reactions Analysis

Ribose-5-phosphate isomerase (Rpi) is an enzyme that can catalyze the reversible isomerization between L-ribose and L-ribulose . This is of great significance for the preparation of L-ribulose .Physical And Chemical Properties Analysis

L-ribulose is a rare sugar with the molecular formula of C5H10O5 . It is an expensive rare ketopentose .Aplicaciones Científicas De Investigación

Precursor para la producción de L-ribosa

La L-ribulosa es un azúcar raro y un precursor clave para la producción de L-ribosa . La L-ribosa es el material de partida para la síntesis de derivados de L-nucleósidos .

Material de partida para la síntesis de derivados de L-nucleósidos

La this compound sirve como material de partida para la síntesis de derivados de L-nucleósidos . Estos derivados se utilizan a menudo como fármacos antivirales y anticancerígenos .

Componente de la lignocelulosa vegetal

La this compound suele existir como componente de la lignocelulosa vegetal y podría extraerse fácilmente de los hidrolizados de pulpa de remolacha y fibra de maíz .

Sustrato en ensayos de actividad enzimática

La this compound se ha utilizado como sustrato en el ensayo de actividad de la L-arabinosa isomerasa y en el ensayo de actividad de la ribuloquinasa .

Molécula líder quiral clave para la síntesis de otros azúcares raros

La this compound es una molécula líder quiral clave para la síntesis de otros azúcares raros . Se utiliza especialmente como precursor de la L-ribosa .

Método de bioconversión para la producción de this compound

En comparación con la complicada síntesis química, el método de bioconversión se convierte en un buen enfoque alternativo para la producción de this compound . La bioconversión de this compound está relacionada con el ribitol, la L-arabinosa, la L-ribosa, la L-xilulosa y el L-arabitol .

Azúcar raro de alto valor

La this compound es un tipo de azúcar raro de alto valor . Podría utilizarse para fabricar azúcares en forma L y fármacos antivirales .

Componente de la vía metabólica

La this compound es un intermedio en ciertas vías metabólicas . Muestra importantes efectos fisiológicos, como actuar como inhibidor de la α-glucosidasa y disminuir la glucosa en sangre .

Mecanismo De Acción

Target of Action

L-Ribulose, an isomer of L-ribose, is a rare sugar that serves as a key precursor for the production of other rare sugars and L-nucleoside analogues . Its primary targets are enzymes such as L-arabinose isomerase and ribose-5-phosphate isomerase (Rpi), which catalyze the reversible isomerization between L-ribose and L-ribulose .

Mode of Action

L-Ribulose interacts with its target enzymes to undergo isomerization reactions. For instance, L-arabinose isomerase catalyzes the reversible isomerization between L-arabinose and L-ribulose . Similarly, Rpi can catalyze the reversible isomerization between L-ribose and L-ribulose . These interactions result in the conversion of L-ribulose to other sugars or vice versa.

Biochemical Pathways

The bioconversion of L-ribulose is linked with several biochemical pathways involving ribitol, L-arabinose, L-ribose, L-xylulose, and L-arabitol . For example, one ribitol dehydrogenase, a NAD(P)-dependent cytosolic enzyme, can oxidize ribitol to D-ribulose, while another membrane-bound non-NAD(P)-dependent enzyme can oxidize ribitol to L-ribulose .

Result of Action

The molecular and cellular effects of L-ribulose’s action primarily involve the synthesis of other rare sugars and L-nucleoside analogues . These products have potential applications in the pharmaceutical industry, particularly as antiviral and anticancer drugs .

Action Environment

The action, efficacy, and stability of L-ribulose can be influenced by various environmental factors. For instance, the activity of ribose-5-phosphate isomerase A (OsRpiA) from Ochrobactrum sp. CSL1, an enzyme involved in the production of L-ribulose, was found to be enhanced under certain pH conditions . , indicating that reaction conditions can significantly impact the action of L-ribulose.

Direcciones Futuras

Propiedades

IUPAC Name |

(3S,4S)-1,3,4,5-tetrahydroxypentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQJHHRNXZUBTE-UCORVYFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H](C(=O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315019 | |

| Record name | L-Erythro-2-Pentulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2042-27-5, 551-84-8, 488-84-6 | |

| Record name | L-erythro-2-Pentulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2042-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribulose, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002042275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Xylulose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03947 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Erythro-2-Pentulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-erythro-pent-2-ulose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIBULOSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/202306UV02 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of L-ribulose?

A1: L-Ribulose has the molecular formula C5H10O5 and a molecular weight of 150.13 g/mol.

Q2: How is L-ribulose produced?

A2: L-Ribulose can be produced through various methods, including:

- Isomerization of L-arabinose: This is a common method utilizing L-arabinose isomerase (L-AI) to convert L-arabinose to L-ribulose. [, , , , , ]

- Dehydrogenation of ribitol: This method utilizes microorganisms like Gluconobacter oxydans to oxidize ribitol to L-ribulose. []

- Enzymatic cascade reactions: A one-pot enzymatic cascade has been developed using pyranose 2-oxidase (P2O), xylose reductase, formate dehydrogenase, and catalase to convert L-arabinose to L-ribulose. []

Q3: What are the challenges associated with producing L-ribulose?

A3: One challenge in L-ribulose production is the unfavorable equilibrium of the L-arabinose isomerization reaction. To overcome this, methods like complexing L-ribulose with borate or coupling with a second reaction (e.g., isomerization to L-ribose) have been explored. [, ]

Q4: Are there analytical methods to identify and quantify L-ribulose?

A4: Yes, various analytical techniques can be employed, including o-aminodiphenyl-acetic acid test (spectrophotometric method) and high-performance liquid chromatography (HPLC). [, ]

Q5: What enzymes are involved in the metabolism of L-ribulose?

A5: Several enzymes play crucial roles in L-ribulose metabolism:

- L-Ribulokinase: Catalyzes the phosphorylation of L-ribulose to L-ribulose-5-phosphate. []

- L-Ribulose-5-phosphate 4-epimerase: Interconverts L-ribulose-5-phosphate and D-xylulose-5-phosphate. [, , , , , , , ]

- L-Ribose isomerase (L-RI): Catalyzes the reversible isomerization of L-ribulose to L-ribose. [, , , ]

- L-Arabinose isomerase (L-AI): Converts L-arabinose to L-ribulose and can also catalyze the conversion of D-galactose to D-tagatose. [, , ]

Q6: What is unique about the mechanism of L-ribulose-5-phosphate 4-epimerase?

A6: Unlike most epimerases, L-ribulose-5-phosphate 4-epimerase operates via an aldol cleavage mechanism, similar to class II aldolases. It involves the cleavage of L-ribulose-5-phosphate into dihydroxyacetone and glycolaldehyde phosphate, followed by rotation of the aldehyde group and condensation to form D-xylulose-5-phosphate. [, , , ]

Q7: What are the potential applications of L-ribulose?

A7: L-Ribulose has potential applications in various fields:

- Production of rare sugars: It serves as a precursor for producing other valuable rare sugars, such as L-ribose, which is used in antiviral drug synthesis. [, ]

Q8: How stable is L-ribulose under different conditions?

A8: The stability of L-ribulose is influenced by factors like pH and temperature. While specific stability data may require further investigation, research suggests its complexation with borate can enhance its stability. []

Q9: What is known about the material compatibility of L-ribulose?

A9: Information regarding the material compatibility of L-ribulose is limited. Further research is necessary to assess its interactions with various materials.

Q10: What are some future research directions for L-ribulose?

A10: * Improving production efficiency: Developing more efficient and cost-effective methods for large-scale L-ribulose production is crucial. []* Exploring novel applications: Further research is needed to explore the full potential of L-ribulose in areas like food science, pharmaceuticals, and materials science. []* Understanding its biological roles: Investigating the metabolic pathways and biological functions of L-ribulose in different organisms could reveal novel insights. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3R,4S,5S)-2-[(2E,4E,6E)-deca-2,4,6-trien-2-yl]-4-methoxy-5-methyloxan-3-yl] 2-aminoacetate](/img/structure/B1680545.png)